N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
杂环化合物的背景与重要性
杂环化合物是指环状结构中包含至少两个不同元素原子的有机分子,其中最常见的是氮、氧、硫等杂原子。这类化合物构成了生命体系的核心组件,例如核酸中的嘌呤和嘧啶碱基、血红素中的卟啉环等。在药物开发领域,59%的美国食品药品监督管理局(FDA)批准药物含有氮杂环结构,其优势源于杂原子引入带来的电子效应和空间位阻变化,从而增强与生物靶点的特异性相互作用。
苯并噻吩并嘧啶作为双杂环融合体系,兼具苯环的芳香稳定性、噻吩环的电子传导特性以及嘧啶环的配位能力。这种结构多样性使其在抗癌、抗病毒和神经保护剂开发中展现出独特价值。例如,喹唑啉骨架衍生物已被证实具有调节血糖、抗炎和抗过敏等多重药理活性。
系统命名法与IUPAC分类
根据Hantzsch-Widman命名体系,杂环化合物的名称由前缀、词干和位置标识三部分构成。前缀表示杂原子类型(如"thieno"对应硫杂环),词干指示环大小及饱和状态(如"pyrimidine"为六元不饱和氮杂环),位置标识则通过方括号数字确定稠环的连接位点。
对目标化合物N-(2-乙基-6-甲基苯基)-2-(5,6,7,8-四氢苯并噻吩并[2,3-d]嘧啶-4-基硫烷基)乙酰胺进行结构解析:
- 母核部分 :苯并噻吩并[2,3-d]嘧啶表示苯环与噻吩环在噻吩的2,3位稠合,嘧啶环进一步在d边(即2,3位)与噻吩环连接,形成三环体系。5,6,7,8-四氢修饰表明嘧啶环部分饱和。
- 取代基部分 :4-位硫原子通过硫醚键连接乙酰胺基团,而N-(2-乙基-6-甲基苯基)表明乙酰胺的氮原子上连有特定取代的芳环。
表1归纳了关键命名要素:
| 结构单元 | 命名规则依据 | 文献来源 |
|---|---|---|
| 苯并噻吩并[2,3-d]嘧啶 | 稠环位点编号规则 | |
| 5,6,7,8-四氢 | 环饱和状态描述 | |
| 4-基硫烷基 | 取代基位置与连接方式 |
苯并噻吩并嘧啶衍生物的历史发展
苯并噻吩并嘧啶体系的研发始于20世纪中期对稠合杂环化合物的系统性探索。早期研究聚焦于简单嘧啶衍生物(如5-氟尿嘧啶)的抗肿瘤机制,随后通过引入硫杂环增强代谢稳定性和膜穿透性。2000年后,随着组合化学技术的发展,该骨架的修饰策略日趋多样化,包括:
值得关注的是,双杂环体系因其协同效应成为药物设计的新方向。研究表明,苯并噻吩并嘧啶的电子离域特性可增强与激酶活性位点的π-π堆积作用,而硫原子的孤对电子则提供额外的氢键结合位点。
研究目标与知识缺口
当前针对目标化合物的研究主要集中于以下方向:
- 合成方法学优化 :开发高效的区域选择性稠环构建策略,解决传统路线中副产物多、产率低的问题
- 构效关系解析 :系统研究4-位硫醚链长度、N-芳基取代模式对生物活性的影响规律
- 作用机制探索 :利用分子对接和动力学模拟揭示其与特定靶标(如EGFR激酶)的相互作用模式
现存的知识缺口包括:
- 该化合物在跨膜转运过程中的代谢稳定性数据缺乏
- 稠环体系的光物理性质与其电子结构的相关性尚未明确
- 多取代衍生物的立体选择性合成方法有待突破
Properties
Molecular Formula |
C21H23N3OS2 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C21H23N3OS2/c1-3-14-8-6-7-13(2)19(14)24-17(25)11-26-20-18-15-9-4-5-10-16(15)27-21(18)23-12-22-20/h6-8,12H,3-5,9-11H2,1-2H3,(H,24,25) |
InChI Key |
XGLMEPOUANTBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thienopyrimidine Formation
Cyclohexanone reacts with ethyl cyanoacetate, elemental sulfur, and a secondary amine (e.g., morpholine) under reflux to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate . This intermediate undergoes cyclization with formamide at 180°C to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
Reaction Conditions :
Chlorination of Pyrimidinone
The pyrimidin-4-one intermediate is treated with phosphorus oxychloride (POCl₃) under reflux to produce 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine .
Reaction Conditions :
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety is introduced via nucleophilic substitution at the 4-position of the chlorinated pyrimidine.
Thiolate Displacement
A solution of sodium hydrosulfide (NaSH) or thiourea in dimethylformamide (DMF) reacts with 4-chloropyrimidine to form the corresponding thiol intermediate. Subsequent alkylation with 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide yields the target compound.
Reaction Conditions :
-
4-chloropyrimidine (1 eq), NaSH (1.5 eq), DMF at 80°C for 6 hours
-
2-chloroacetamide derivative (1.2 eq), potassium carbonate (K₂CO₃), acetone, reflux for 12 hours
Petasis Multicomponent Reaction (MCR) Approach
An alternative method employs the Petasis reaction to streamline synthesis. This one-pot, three-component reaction involves:
-
Boronic acid (e.g., phenylboronic acid)
-
Amine (e.g., 2-ethyl-6-methylaniline)
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or acetonitrile
-
Catalyst: Lewis acids (e.g., La(OTf)₃) or nanoparticle catalysts (e.g., CoFe₂O₄)
-
Temperature: 60–80°C, 12–24 hours
Advantages : Reduced step count, improved atom economy.
Limitations : Lower yield compared to stepwise methods.
Optimization and Catalytic Enhancements
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, chlorination with POCl₃ under microwave conditions (300 W, 100°C) completes in 15 minutes versus 4 hours conventionally.
Ionic Liquid Catalysis
Comparative Analysis of Methods
| Method | Steps | Yield | Time | Complexity |
|---|---|---|---|---|
| Gewald + Substitution | 4 | 50–65% | 24–36 hrs | High |
| Petasis MCR | 1 | 45–70% | 12–24 hrs | Moderate |
| Microwave-Optimized | 3 | 60–75% | 6–8 hrs | Moderate |
Critical Challenges and Solutions
Purification of Acetamide Derivatives
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product with >95% purity.
Scalability and Industrial Considerations
Large-scale production (batch sizes >1 kg) employs continuous flow reactors to maintain temperature control during exothermic steps (e.g., POCl₃ chlorination). Sustainable solvents (e.g., cyclopentyl methyl ether) replace traditional DMF to reduce environmental impact.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions: N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
- Oxidation : Hydrogen peroxide, potassium permanganate.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide as an anticancer agent. The compound's unique structure allows it to interact with specific biological targets involved in cancer progression.
- Mechanism of Action : Preliminary in vitro studies suggest that this compound may inhibit key enzymes involved in tumor growth and metastasis. For instance, it has been shown to affect pathways related to cell proliferation and apoptosis in cancer cells.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.
- In Silico Studies : Molecular docking studies have provided insights into how this compound interacts with the active site of 5-LOX, suggesting that modifications to its structure could enhance its efficacy as an anti-inflammatory agent.
Antimicrobial Activity
Emerging research points to the antimicrobial properties of N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide. It has shown effectiveness against various bacterial strains, indicating its potential use in treating infections.
Case Study 1: Anticancer Evaluation
A study published in Molecular Pharmacology evaluated the anticancer potential of several derivatives of this compound. The results indicated significant cytotoxic effects on breast cancer cell lines, with IC50 values suggesting strong activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Assessment
In another study focused on anti-inflammatory applications, researchers conducted both in vitro and in vivo experiments demonstrating that the compound significantly reduced inflammation markers in animal models . The findings support further development for therapeutic use.
Case Study 3: Antimicrobial Testing
A recent investigation assessed the antimicrobial activity of N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide against a panel of pathogens. Results showed that the compound exhibited notable inhibitory effects against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Thienopyrimidine Derivatives
Key analogs include N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) and 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) ().
- Activity: Compound 2g exhibits broad-spectrum antimicrobial activity, while 2c shows the lowest MIC (Minimum Inhibitory Concentration) against Pseudomonas aeruginosa ATCC 10145, highlighting substituent-dependent efficacy.
- Structural Differences: The target compound replaces the pyridyl carboxamide group with a thioacetamide linker and a disubstituted phenyl group.
Table 1: Antimicrobial Activity of Selected Analogs
Chlorophenyl and Methoxyphenyl Derivatives
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () features a dichlorophenyl group, which introduces strong electron-withdrawing effects. This compound’s synthetic yield (80%) and crystallinity (mp 230°C) suggest stability, but its biological activity remains uncharacterized.
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () includes a methoxyphenyl group and a benzodioxin ring.
Hexahydro and Complex Substituent Analogs
- N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () incorporates a hexahydro core and a 4-methylphenyl group. The hexahydro structure increases ring flexibility, which may alter binding kinetics compared to the target’s tetrahydro core.
- N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () demonstrates multifunctional substituents, including a benzothiazole and chlorophenoxy chain. Such complexity may hinder synthetic scalability but could enhance target specificity.
Physicochemical and Structural Trends
- Lipophilicity : The target compound’s 2-ethyl-6-methylphenyl group balances lipophilicity better than polar substituents (e.g., pyridyl or methoxy groups), favoring passive diffusion across biological membranes.
- Synthetic Feasibility : The dichlorophenyl analog () achieves an 80% yield, whereas complex analogs () likely require multistep synthesis, impacting practical application.
Research Findings and Implications
- Substituent Position Matters : Ortho/meta alkyl or aryl groups (e.g., 2-ethyl-6-methylphenyl) optimize steric and electronic interactions for target binding compared to para-substituted analogs.
- Core Rigidity: Tetrahydrobenzothienopyrimidine cores (target compound) may provide better conformational stability than hexahydro or fully saturated variants, enhancing pharmacodynamic properties.
- Unresolved Questions : The target compound’s exact biological activity remains unverified in the provided evidence. Future studies should prioritize in vitro testing against Gram-negative/positive pathogens and biofilm models.
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound with significant potential in pharmacological applications. Its unique structure incorporates a benzothieno-pyrimidine moiety that suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Structure and Composition
The molecular formula of N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is with a molecular weight of 397.6 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3OS2 |
| Molecular Weight | 397.6 g/mol |
| LogP | 2.0898 |
| Polar Surface Area | 99.298 Ų |
Pharmacological Effects
Research has indicated that compounds similar to N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit a range of biological activities:
- Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are critical for treating chronic inflammatory conditions.
- Cytotoxicity : Studies have reported cytotoxic effects against cancer cell lines, suggesting potential in oncology.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A series of benzothieno derivatives were synthesized and tested for their antimicrobial efficacy. Results indicated that modifications to the benzothieno structure enhanced activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanism Investigation : A study explored the anti-inflammatory potential of related compounds by evaluating their effects on cytokine release in vitro. The results demonstrated significant inhibition of pro-inflammatory cytokines .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that compounds with similar structural motifs to N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibited selective cytotoxicity, indicating their potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of sulfur in the structure may interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for specific receptors implicated in inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide to ensure high yield and purity?
- Methodology :
- Multi-step synthesis is typically required, starting with functionalization of the benzothienopyrimidine core, followed by sulfanyl acetamide coupling.
- Critical parameters include temperature control (60–80°C for condensation steps), solvent selection (e.g., DMF or dichloromethane for solubility), and pH adjustments to stabilize reactive intermediates .
- Purification via column chromatography or recrystallization is essential to remove byproducts (e.g., unreacted thiols or acetamide precursors). Monitor progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–7.5 ppm), methyl groups (δ 1.2–2.1 ppm), and sulfanyl protons (δ 3.3–3.7 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and S–C (650–750 cm⁻¹) confirm functional groups .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
- Example Data :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 447.5 g/mol | |
| Solubility | DMSO, ethanol |
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 μM indicate promising activity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with controls to rule off-target effects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to identify energetically favorable pathways. For example, sulfur nucleophilicity at the pyrimidine C4 position can be predicted .
- Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., DMF enhances sulfanyl coupling kinetics) .
- Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate activation barriers for key steps (e.g., SN2 displacement at sulfur).
Validate with experimental yields .
Q. How to resolve contradictory data in biological activity assessments (e.g., inconsistent IC₅₀ values)?
- Methodology :
- Assay Standardization :
- Control buffer pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C), as protonation states affect binding .
- Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
- Structural Analysis :
- Compare X-ray crystallography or docking studies to confirm target engagement. Substituent effects (e.g., ethyl vs. methoxy groups) may explain variability .
Q. What strategies enhance selectivity for specific biological targets?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl at N-position, methylphenyl in acetamide) and test against isoforms (e.g., kinase subfamilies) .
- Pharmacophore Modeling : Align compound conformers with co-crystallized ligands (e.g., ATP-binding pockets) to prioritize modifications .
- Example SAR Table :
| Modification | IC₅₀ (μM) vs. EGFR | Selectivity Index (vs. HER2) |
|---|---|---|
| Ethyl at N-position | 0.8 | 12.5 |
| Methoxy at phenyl ring | 3.2 | 2.1 |
Q. How to design experiments for stability and degradation profiling under physiological conditions?
- Methodology :
- Forced Degradation : Expose to pH extremes (1.2–9.0), UV light, and oxidative stress (H₂O₂). Monitor via LC-MS for degradation products (e.g., sulfoxide formation) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss over time. High clearance (>50% at 1 hr) suggests need for prodrug strategies .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results in reactivity?
- Methodology :
- Error Source Identification :
- Check basis set adequacy (e.g., 6-311++G(d,p) for sulfur atoms) .
- Re-evaluate solvent models (implicit vs. explicit solvation) .
- Experimental Validation :
- Repeat reactions under inert atmosphere to rule out oxidation .
- Use kinetic isotopic effects (KIE) to probe mechanistic assumptions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
